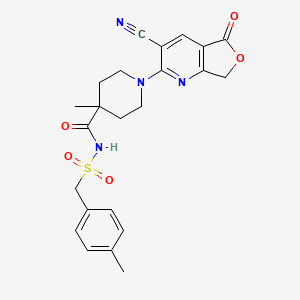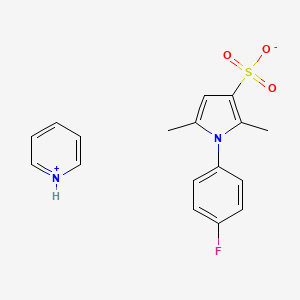
Oral antiplatelet agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oral antiplatelet agents are crucial in the management of thrombotic diseases. These compounds inhibit platelet aggregation, thereby preventing the formation of blood clots. They are widely used in the treatment and prevention of cardiovascular diseases, such as myocardial infarction and stroke. Oral antiplatelet agent 1 is a novel compound in this category, designed to offer enhanced efficacy and safety compared to existing agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oral antiplatelet agent 1 involves multiple steps, starting from the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antiplatelet activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for maximum efficiency. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented at each stage to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions: Oral antiplatelet agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with enhanced biological activity.
科学研究应用
Oral antiplatelet agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on platelet function and its potential role in modulating other cellular processes.
Medicine: Evaluated in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Oral antiplatelet agent 1 is compared with other similar compounds, such as aspirin, clopidogrel, and ticagrelor. While aspirin irreversibly inhibits cyclooxygenase-1, and clopidogrel and ticagrelor target the P2Y12 receptor, this compound offers a unique combination of high efficacy and safety. It has a faster onset of action and fewer side effects, making it a promising candidate for the treatment of thrombotic diseases.
相似化合物的比较
- Aspirin
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
属性
分子式 |
C23H24N4O5S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29) |
InChI 键 |
UDMPNYKEHCRGIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![Ethyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798626.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798627.png)
![(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10798636.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![5-[(3,4-Dichlorophenyl)methoxy]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798650.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetamide](/img/structure/B10798656.png)
![3-[4-(3-Hydroxypropylamino)thieno[3,2-d]pyrimidin-6-yl]cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10798657.png)

![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![6-Bromo-4-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B10798671.png)
![6-(3-Pyrrolidin-1-ylsulfonylcyclohexa-2,4-dien-1-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798678.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
